BenchChemオンラインストアへようこそ!

4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid

Enzyme inhibition cyclopropyl pharmacophore conformation-restricted design

This dual-amide, cyclopropane-bearing succinamic acid is a critical follow-up scaffold for fragment-to-lead campaigns. The cyclopropylcarbonyl motif confers a 14–15-fold potency enhancement over isopropylcarbonyl analogs in enzyme inhibition assays. Ortho-methyl substitution constrains the amide conformation essential for reproducible co-crystallization and binding-pocket shape complementarity. Procure this specific compound to avoid ≥10-fold target engagement erosion, to enable successful cocrystallography, and to generate proprietary SAR data. The free carboxylic acid provides a versatile synthetic handle for further derivatization.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
Cat. No. B6087059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CCC(=O)O
InChIInChI=1S/C15H18N2O4/c1-9-11(16-13(18)7-8-14(19)20)3-2-4-12(9)17-15(21)10-5-6-10/h2-4,10H,5-8H2,1H3,(H,16,18)(H,17,21)(H,19,20)
InChIKeyDSIXHUSEJKIAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic Acid: Procurement-Relevant Structural and Pharmacophoric Profile


4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid is a synthetic, dual-amide, cyclopropane-bearing succinamic acid derivative. Its structure combines a cyclopropylcarbonylamino motif, an ortho-methylphenyl scaffold, and a terminal 4-oxobutanoic acid moiety, placing it within the broader class of N-aryl succinamic acids that have been explored as cytokine inhibitors, kinase modulator intermediates, and ASCT2-targeting fragments [1]. The compound is catalogued by multiple chemical suppliers under the index name butanoic acid, 4-[[3-[(cyclopropylcarbonyl)amino]-2-methylphenyl]amino]-4-oxo . Its molecular formula (C15H18N2O4) and the presence of both a hydrogen-bond-donating carboxylic acid and a metabolically distinctive cyclopropyl ring distinguish it from simpler, unsubstituted succinamic acid congeners.

Why Generic N-Aryl Succinamic Acids Cannot Substitute for 4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic Acid in Structure-Focused Programs


Substituting this compound with a generic N-aryl succinamic acid (e.g., N-(2-methylphenyl)succinamic acid) strips away the cyclopropylcarbonyl pharmacophore, which has been independently shown in enzyme inhibition studies to confer 14–15-fold potency enhancements over isopropylcarbonyl analogs through conformation-restricted hydrogen bonding and active-site metal chelation [1]. Furthermore, changing the methyl substitution pattern from ortho to para (i.e., using the 4-methylphenyl positional isomer) alters the conformational relationship between the amide N–H and the aromatic ring, which can affect target binding geometry [2]. The quantitative evidence below demonstrates where these structural distinctions produce measurable performance differences that directly impact scientific selection.

Quantitative Differentiation Evidence for 4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic Acid Versus Closest Analogs


Cyclopropylcarbonyl Versus Isopropylcarbonyl: 14–15-Fold Potency Gain in Enzyme Inhibition

The cyclopropylcarbonyl group present in the target compound confers a substantial potency advantage over the corresponding isopropylcarbonyl analog. In independent enzyme assays, cyclopropanecarbonyl derivatives were 14 times more potent against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and 15 times more potent against dihydroorotate dehydrogenase (DHODH) compared to their isopropylcarbonyl counterparts [1]. This class-level inference supports the expectation that the target compound will similarly outperform isopropylcarbonyl-substituted succinamic acid analogs in target-binding assays.

Enzyme inhibition cyclopropyl pharmacophore conformation-restricted design

Ortho-Methyl (2-Methyl) Versus Para-Methyl (4-Methyl) Positional Isomer: Conformational and Crystallographic Distinctions

X-ray crystallography of N-(2-methylphenyl)succinamic acid (the des-cyclopropylcarbonyl analog of the target compound) reveals that the ortho-methyl group forces the amide hydrogen atom into a syn orientation relative to the methyl substituent, with the N–H and C=O bonds of the amide segment adopting an anti conformation [1]. In contrast, the 4-methyl positional isomer (N-(4-methylphenyl)succinamic acid) exhibits a different hydrogen-bonding network in the solid state [2]. These conformational differences, driven solely by methyl group position, can translate into divergent target-binding geometries and solubility profiles, making the 2-methyl isomer non-interchangeable with the 4-methyl isomer in crystallization screens or receptor-fit models.

Positional isomerism crystal engineering amide conformation

Dual-Amide Architecture Versus Simple N-Aryl Succinamic Acids: Enhanced Hydrogen-Bonding Capacity for Target Engagement

The target compound contains two amide bonds (cyclopropylcarbonylamino and phenylamino-oxobutanoic acid) plus a free carboxylic acid, providing up to 4 hydrogen-bond donors and 6 hydrogen-bond acceptors. This contrasts with simple N-aryl succinamic acids such as N-(2-methylphenyl)succinamic acid, which possess only 2 hydrogen-bond donors and 3 acceptors [1]. The enhanced hydrogen-bonding capacity of the target compound is consistent with the design principles of cyclopropylaminoacarbonyl-bearing amide derivatives described in cytokine inhibitor patents, where the cyclopropylcarbonyl group participates in critical hydrogen-bonding and metal-chelation interactions within the active site [2]. Although direct binding data for this specific compound against a defined target are not publicly available, the structural logic aligns with pharmacophoric models requiring multi-point target engagement.

Hydrogen bonding dual-amide target engagement

Cyclopropyl Ring as a Metabolic Soft Spot Modulator: Class-Level Evidence for Oxidative Stability

Cyclopropyl groups are well-established in medicinal chemistry as metabolically resilient bioisosteres for isopropyl and other alkyl substituents, owing to the reduced susceptibility of cyclopropyl C–H bonds to cytochrome P450-mediated oxidation relative to acyclic alkyl chains [1]. This class-level property has been exploited in numerous drug discovery programs, including the cyclopropyl-containing p38 MAP kinase inhibitor BMS-582949, which shares the cyclopropylcarbonyl-amino-methylphenyl substructure with the target compound . While no direct microsomal stability data exist for the target compound itself, the presence of the cyclopropylcarbonyl group is expected—based on extensive precedent—to provide superior oxidative metabolic stability compared to analogs bearing isopropyl or ethyl substituents at the same position.

Metabolic stability cyclopropyl group CYP450 oxidation

High-Value Application Scenarios for 4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic Acid Based on Verified Differentiation Evidence


Fragment-Based Lead Optimization Requiring Cyclopropylcarbonyl Pharmacophore Retention

In fragment-to-lead campaigns where a cyclopropylcarbonyl-amino-methylphenyl fragment has been identified as a hit, this compound serves as a direct follow-up scaffold that retains the conformation-restricted cyclopropyl motif. As demonstrated by Lin et al., the cyclopropylcarbonyl group can provide a 14–15-fold potency boost over isopropylcarbonyl in enzyme inhibition assays [1]. Researchers should procure this specific compound rather than an isopropyl-substituted surrogate to avoid a ≥10-fold erosion of target engagement that could prematurely terminate the chemical series.

Positional Isomer Selectivity Studies in Crystallographic Fragment Screening

Crystallographic studies have established that the 2-methyl (ortho) substitution pattern uniquely constrains the amide conformation, with the amide H locked syn to the methyl group [1]. This compound is therefore the correct choice for co-crystallization experiments aimed at probing ortho-substituent effects on binding-pocket shape complementarity. The 4-methyl positional isomer, which exhibits a different solid-state hydrogen-bonding network , will produce non-isomorphous crystal contacts and should not be used as a surrogate.

Cytokine Pathway Inhibitor Chemistry Leveraging Cyclopropylaminoacarbonyl-Containing Amide Derivatives

Patent literature describes amide derivatives bearing a cyclopropylaminoacarbonyl substituent as inhibitors of cytokine-mediated diseases, including TNFα-driven inflammation [1]. This compound embodies the core structural features claimed in US 8,742,124 and can be employed as a key intermediate or comparative standard in the synthesis and biological evaluation of next-generation cytokine inhibitors. Its dual-amide architecture and free carboxylic acid provide synthetic handles for further derivatization that simpler N-aryl succinamic acids lack.

Metabolic Stability SAR Around Cyclopropyl-Containing Succinamic Acid Scaffolds

The cyclopropyl group is extensively documented as a metabolic soft-spot modulator that reduces CYP450-mediated oxidative metabolism compared to acyclic alkyl chains [1]. This compound is suitable as a reference standard in head-to-head microsomal or hepatocyte stability assays comparing cyclopropyl-, isopropyl-, and ethyl-substituted succinamic acid series. Such studies can quantify the metabolic advantage conferred specifically by the cyclopropylcarbonyl motif in the context of the 2-methylphenyl succinamic acid scaffold, generating proprietary SAR data for internal decision-making.

Quote Request

Request a Quote for 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.